molecular formula C11H10F3NO3 B8331688 3-(Trifluoromethyl)-4-(cyclopropylmethoxy)nitrobenzene

3-(Trifluoromethyl)-4-(cyclopropylmethoxy)nitrobenzene

Cat. No. B8331688
M. Wt: 261.20 g/mol
InChI Key: GPYPLNWKFDQKHW-UHFFFAOYSA-N
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Patent
US04166735

Procedure details

To a cooled (10° C.) solution containing 22.5 g (0.1 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene in 100 ml of DMSO was added with stirring at ambient temperature a solution containing 0.11 mole of sodium cyclopropylmethoxide (prepared by dissolving 4.9 g of 57% sodium hydride in 7.9 g of cyclopropylmethanol and 50 ml of tetrahydrofuran) in 100 ml of DMSO. The reaction mixture was heated at 50° C. for one hour, poured into ice water and filtered. Recrystallization of the filter cake from hexane gave 11.0 g (42%) of product as a white crystalline solid, m.p. 41°-44° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium cyclopropylmethoxide
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH:15]1([CH2:18][O-:19])[CH2:17][CH2:16]1.[Na+]>CS(C)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1[O:19][CH2:18][CH:15]1[CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium cyclopropylmethoxide
Quantity
50 mL
Type
reactant
Smiles
C1(CC1)C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization of the filter cake from hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1OCC1CC1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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